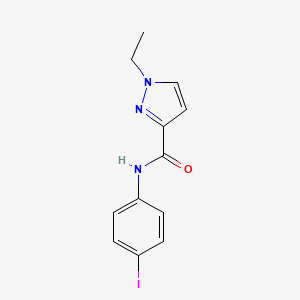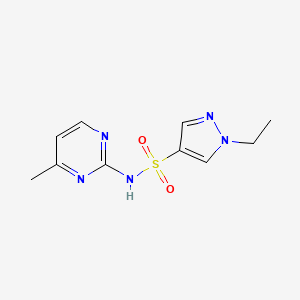![molecular formula C21H18F2N2O2 B5306857 N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-phenylpropanamide](/img/structure/B5306857.png)
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-phenylpropanamide, commonly known as DFP-10825, is a chemical compound that has shown promising results in scientific research. It belongs to the class of pyridine derivatives and has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research.
作用機序
DFP-10825 exerts its effects through the modulation of specific receptors in the brain and other tissues. It has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, cell survival, and apoptosis. By modulating the activity of this receptor, DFP-10825 can exert its effects on various physiological and biochemical processes.
Biochemical and Physiological Effects
DFP-10825 has been shown to have various biochemical and physiological effects in animal models. It has been shown to enhance cognitive function and memory, reduce inflammation, and induce cell death in cancer cells. Its ability to modulate specific receptors in the brain and other tissues makes it a promising candidate for further research.
実験室実験の利点と制限
DFP-10825 has several advantages for lab experiments. It is a highly selective compound that can target specific receptors in the brain and other tissues. It has also been shown to have low toxicity and good bioavailability, making it a safe and effective compound for further research.
However, there are also limitations to using DFP-10825 in lab experiments. Its synthesis is a multi-step process that can be time-consuming and expensive. Additionally, its effects on different tissues and organs need to be studied further to fully understand its potential applications.
将来の方向性
There are several future directions for research on DFP-10825. In medicinal chemistry, further studies are needed to fully understand its potential as a drug candidate for the treatment of neurological disorders and cancer. In neuroscience, more research is needed to understand its effects on specific brain regions and its potential as a treatment for cognitive impairments. In cancer research, further studies are needed to understand its potential as a targeted therapy for various types of cancer.
Conclusion
DFP-10825 is a promising compound that has shown potential in various fields of scientific research. Its ability to selectively bind to specific receptors in the brain and other tissues makes it a promising candidate for further research. However, more studies are needed to fully understand its potential applications and limitations.
合成法
DFP-10825 can be synthesized using a multi-step process that involves the reaction of 2,4-difluorophenol with 3-bromopyridine, followed by the addition of phenylacetyl chloride. The final product is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
DFP-10825 has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier and target specific receptors in the brain makes it a promising candidate for further research.
In neuroscience, DFP-10825 has been studied for its effects on the central nervous system. It has been shown to enhance cognitive function and memory in animal models, making it a potential candidate for the treatment of cognitive impairments associated with aging and neurodegenerative diseases.
In cancer research, DFP-10825 has been studied for its potential as a targeted therapy for various types of cancer. Its ability to selectively bind to cancer cells and induce cell death makes it a promising candidate for further research.
特性
IUPAC Name |
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-2-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O2/c1-14(15-6-3-2-4-7-15)20(26)25-13-16-8-5-11-24-21(16)27-19-10-9-17(22)12-18(19)23/h2-12,14H,13H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWGIZGEHWUNCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NCC2=C(N=CC=C2)OC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,4-dimethoxyphenyl)-3-[2-(4-morpholinyl)-2-cyclohexen-1-yl]-2,5-pyrrolidinedione](/img/structure/B5306799.png)
![{3-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5306800.png)
![N-isopropyl-2-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5306819.png)
![N-[1-[(allylamino)carbonyl]-2-(4-fluorophenyl)vinyl]-2-furamide](/img/structure/B5306825.png)
![5-{[(3-hydroxyphenyl)amino]methylene}-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5306833.png)
![2-[2-(5-fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5306839.png)
![nicotinaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5306854.png)
![3-(difluoromethoxy)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]benzamide dihydrochloride](/img/structure/B5306868.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B5306883.png)

![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5306891.png)
![6-methyl-5-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5306894.png)
